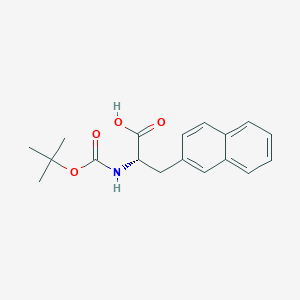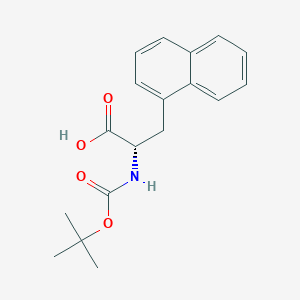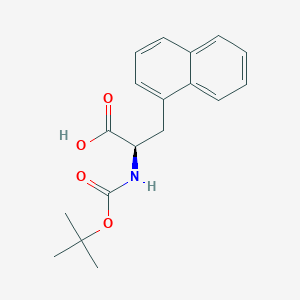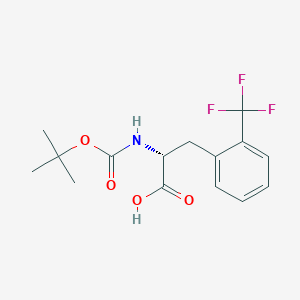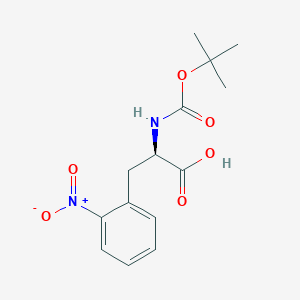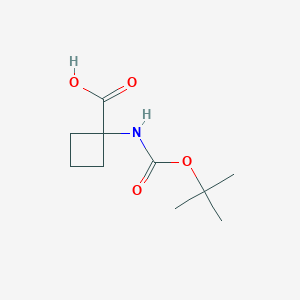
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
Descripción general
Descripción
“1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid” is a chemical compound used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .
Synthesis Analysis
The synthesis of “1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid” involves a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in 1,4- dioxane: H2O (20: 20 mL), to which NaHCO3 (4.4 g, 57 mmol) and (Boc)2O (4.5 g, 20.4 mmol) are added at 0°C. The reaction mixture is then stirred for about 12 hours at room temperature .Molecular Structure Analysis
The molecular weight of “1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid” is 255.31 . The InChI code is1S/C13H21NO4/c1-12(2,3)18-11(17)14(9-5-6-9)13(10(15)16)7-4-8-13/h9H,4-8H2,1-3H3,(H,15,16) . Chemical Reactions Analysis
The compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is recommended to be between 0-10°C . It is sensitive to air and heat .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds : This compound serves as a building block in the synthesis of various biologically active compounds, particularly those containing cyclobutane ring systems labeled with deuterium atoms. This application is significant in material sciences and the development of drug candidate compounds for pharmacokinetic studies in clinical and nonclinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).
Improved Synthesis Processes : Research has also focused on improving the synthesis of related compounds, utilizing milder and more selective conditions. This improved synthesis process is beneficial for obtaining high-purity and high-selectivity compounds, which are crucial in various chemical and pharmaceutical applications (Badland, Bains, Howard, Laity, & Newman, 2010).
Polymerization Studies : The compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These studies are essential for understanding the properties of the formed polymers, which have applications in materials science (Gao, Sanda, & Masuda, 2003).
Crystal and Molecular Structure Analysis : Research has been conducted to determine the crystal structure of derivatives of this compound. This analysis aids in understanding the molecular conformation and intermolecular interactions, which are crucial for designing molecules with desired properties (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Designing Anticancer Agents : Functionalized amino acid derivatives of this compound have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. This research is pivotal in the development of new anticancer agents (Kumar et al., 2009).
Safety and Hazards
The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
N-Boc-1-aminocyclobutanecarboxylic acid is known to interact with two primary targets: the NMDA receptor and the TRPA1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The TRPA1 receptor, on the other hand, is an ion channel located on the plasma membrane of many human and animal cells. This receptor is best known as a sensor for environmental irritants, cold temperatures, and mechanical pressure .
Mode of Action
N-Boc-1-aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor It also acts as an antagonist of the TRPA1 receptor
Biochemical Pathways
neuronal signaling . By acting as a partial agonist of the NMDA receptor, it may influence the flow of calcium ions into the neuron, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory . By acting as an antagonist of the TRPA1 receptor, it may help to modulate pain and inflammation responses .
Result of Action
The molecular and cellular effects of N-Boc-1-aminocyclobutanecarboxylic acid’s action are likely to be diverse, given its multiple targets. By modulating the activity of the NMDA receptor, it could influence a variety of neuronal functions, including learning and memory, pain perception, and possibly even mood and emotion . Its antagonistic action on the TRPA1 receptor could potentially make it useful in treating conditions characterized by overactivation of this receptor, such as certain types of pain and inflammation .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVUKFHORPDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363748 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid | |
CAS RN |
120728-10-1 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

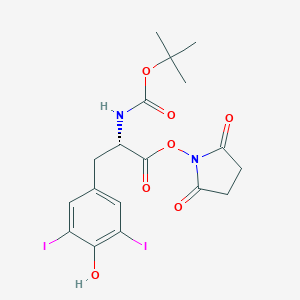


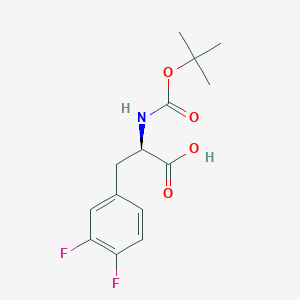
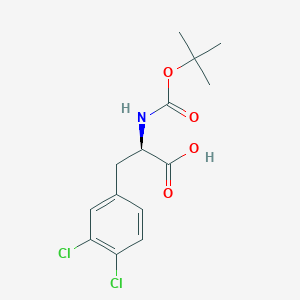


![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
